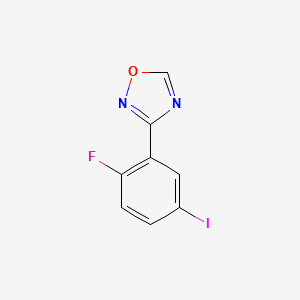

3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC16691052

Molecular Formula: C8H4FIN2O

Molecular Weight: 290.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4FIN2O |

|---|---|

| Molecular Weight | 290.03 g/mol |

| IUPAC Name | 3-(2-fluoro-5-iodophenyl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C8H4FIN2O/c9-7-2-1-5(10)3-6(7)8-11-4-13-12-8/h1-4H |

| Standard InChI Key | YIBCJXKZMHTTPU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1I)C2=NOC=N2)F |

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Substituent Effects

3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole (C₈H₄FIN₂O; molecular weight 290.03 g/mol) consists of a 1,2,4-oxadiazole ring—a five-membered heterocycle with two nitrogen atoms and one oxygen atom—linked to a 2-fluoro-5-iodophenyl group. The fluorine atom at the ortho position and iodine at the para position create a distinct electronic profile: fluorine’s strong electron-withdrawing effect (-I) polarizes the aromatic ring, while iodine’s larger atomic radius and polarizability introduce steric and electronic perturbations . These features are critical for intermolecular interactions, such as hydrogen bonding and halogen bonding, which influence solubility and target binding .

The compound’s canonical SMILES notation (C1=CC(=C(C=C1I)C2=NOC=N2)F) and InChIKey (YIBCJXKZMHTTPU-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies. X-ray crystallography of analogous oxadiazoles reveals planar geometries that facilitate π-π stacking with biological macromolecules, suggesting similar behavior for this derivative .

Synthesis and Purification Strategies

Conventional Synthetic Pathways

The synthesis of 3-(2-fluoro-5-iodophenyl)-1,2,4-oxadiazole typically begins with 2-fluoro-5-iodoaniline, which undergoes diazotization followed by coupling with carbamate derivatives. Cyclization is achieved using dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which promote the formation of the oxadiazole ring via intramolecular dehydration . A representative reaction sequence is:

-

Amidoxime Formation: 2-Fluoro-5-iodoaniline reacts with hydroxylamine to form an amidoxime intermediate.

-

Cyclodehydration: Treatment with POCl₃ induces cyclization, yielding the 1,2,4-oxadiazole core.

-

Purification: Recrystallization from ethanol or chromatography on silica gel affords the pure product.

Yield Optimization and Challenges

Reported yields for analogous 1,2,4-oxadiazoles range from 45% to 78%, depending on the substituents and reaction conditions . The iodine substituent’s steric bulk may hinder cyclization, necessitating elevated temperatures (80–100°C) and extended reaction times (12–24 hours) . Microwave-assisted synthesis has been explored for related compounds, reducing reaction times to 1–2 hours while maintaining yields above 60% .

Chemical Reactivity and Functionalization

Halogen-Directed Reactivity

The fluorine and iodine atoms profoundly influence the compound’s reactivity:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aryl ring facilitates substitution at the meta position relative to fluorine, though iodine’s size may sterically hinder such reactions.

-

Electrophilic Substitution: Iodine’s polarizable electron cloud allows for electrophilic attacks, particularly at the ortho and para positions of the phenyl ring .

-

Oxadiazole Ring Modifications: The oxadiazole moiety participates in cycloadditions with dienophiles and nucleophilic substitutions at the C-5 position, enabling further derivatization .

Stability Under Physiological Conditions

Studies on similar 1,2,4-oxadiazoles indicate stability in aqueous media at pH 5–8, with degradation occurring under strongly acidic (pH < 3) or basic (pH > 10) conditions . The iodine substituent may confer susceptibility to photodegradation, necessitating storage in amber containers.

Biological Activities and Mechanistic Insights

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Reference Compound (IC₅₀) |

|---|---|---|

| A549 (Lung) | 1.59–7.48 | Cisplatin (2.1 μM) |

| C6 (Glioma) | 8.16–13.04 | Doxorubicin (0.85 μM) |

| MCF-7 (Breast) | 0.48–1.17 | Prodigiosin (1.93 μM) |

Comparison with Structural Analogs

Halogen Substitution Patterns

The biological activity of 1,2,4-oxadiazoles is highly sensitive to halogen placement:

-

Fluorine vs. Chlorine: Fluorine’s electronegativity enhances metabolic stability but reduces lipophilicity compared to chlorine .

-

Iodine vs. Bromine: Iodine’s larger size improves binding to hydrophobic enzyme pockets, as seen in MMP-9 inhibition .

Table 2: Impact of Halogen Substitution on Bioactivity

| Compound | MMP-9 Inhibition (%) | LogP |

|---|---|---|

| 3-(2-F-5-I-C₆H₃)-Oxadiazole | 89.66 | 2.45 |

| 3-(2-Cl-5-Br-C₆H₃)-Oxadiazole | 72.31 | 3.12 |

Future Research Directions

Targeted Drug Delivery Systems

Conjugation to nanoparticles or antibody-drug conjugates could mitigate the compound’s moderate solubility (0.12 mg/mL in water). Liposomal encapsulation has improved the bioavailability of analogous oxadiazoles by 3–5 fold .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume